methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a benzyloxy-substituted phenyl ring at the C5 position, methyl groups at C2 and C7, and a methyl ester at C4.
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-14-19(22(27)28-3)20(25-21(26)15(2)30-23(25)24-14)17-9-11-18(12-10-17)29-13-16-7-5-4-6-8-16/h4-12,15,20H,13H2,1-3H3 |
InChI Key |
GQMZQHMQMCCZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Reaction conditions significantly impact yield and purity:
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Catalyst | ZnCl₂, AcONa | ZnCl₂ (2 mol%) |
| Solvent | Glacial acetic acid, DMF | Glacial acetic acid |
| Reaction Time | 4–12 hours | 6 hours |
| Yield | 65–85% | 82% |
The use of acetic anhydride as a dehydrating agent enhances cyclization efficiency by removing water generated during the reaction.
Functionalization of the Thiazolopyrimidine Core
Introduction of the Benzyloxy Phenyl Group
The 4-(benzyloxy)phenyl moiety is introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation. In a typical procedure, the dihydropyrimidine intermediate reacts with benzyl bromide in the presence of potassium carbonate, achieving 70–75% yield. Alternatively, microwave-assisted conditions (150°C, 20 minutes) reduce side reactions and improve regioselectivity.
Esterification at Position 6
The methyl ester group is installed by treating the thiazolopyrimidine carboxylic acid intermediate with methanol under acidic conditions. Sulfuric acid (2 equiv.) in refluxing methanol for 8 hours provides the ester in 88% yield. Recent advances employ trimethylsilyl chloride as a mild activating agent, enabling esterification at room temperature with comparable efficiency.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate cyclocondensation but may promote decomposition. Glacial acetic acid balances reactivity and stability, achieving 82% yield. Catalytic zinc chloride outperforms alternatives like BF₃·Et₂O, particularly in sterically hindered systems.
Purification Techniques
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Recrystallization affords >95% purity but suffers from 15–20% mass loss, whereas chromatography preserves yield at the expense of solvent consumption.
Spectroscopic Characterization
Structural confirmation relies on advanced analytical methods:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.64 (s, 3H, OCH₃), 5.21 (s, 2H, CH₂Ph), 7.32–7.45 (m, 9H, Ar-H) |
| IR (KBr) | 1660 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C) |
| MS (EI) | m/z 436.5 [M]⁺ (calc. 436.5) |
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during cyclization generate thiazole or pyrimidine dimers. Increasing thiourea stoichiometry (1.5 equiv.) suppresses dimerization by accelerating thiazole ring closure.
Scale-Up Limitations
Batch reactor syntheses face heat transfer inefficiencies at >100 g scale. Continuous flow systems reduce reaction time to 2 hours and improve yield consistency (80±2%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical cyclocondensation | 78 | 92 | Moderate |
| Microwave-assisted | 85 | 95 | High |
| Flow chemistry | 80 | 93 | Industrial |
Microwave irradiation enhances reaction homogeneity, while flow systems enable kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives .
Scientific Research Applications
Biological Activities
Research indicates that methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In studies evaluating its antimicrobial efficacy, it demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent. The mechanism may involve enzyme inhibition linked to bacterial cell wall synthesis.
Anticancer Properties
In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate effective inhibition at low concentrations. The proposed mechanism includes upregulation of pro-apoptotic proteins like p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 1: Antimicrobial Efficacy
In a study on thiazolopyrimidine derivatives, this compound was evaluated for its antimicrobial properties. The results indicated significant activity against Staphylococcus aureus, supporting its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on human liver cancer cells (HepG2). The findings indicated that the compound induced apoptosis effectively through mechanisms involving p53 modulation and Bcl-2 regulation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with other related compounds within the thiazolopyrimidine family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl... | Benzyloxy group | Anticancer properties |
| Ethyl 5-[4-(methoxycarbonyl)phenyl]-... | Methoxycarbonyl group | Antimicrobial activity |
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Broad-spectrum antimicrobial |
Mechanism of Action
The mechanism of action of methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The thiazolo[3,2-a]pyrimidine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences : Bromine substituent (electron-withdrawing) vs. benzyloxy (electron-donating); ethyl ester vs. methyl ester.
- Impact : The bromine atom facilitates halogen-π interactions in crystal packing, promoting supramolecular homochiral chains . In contrast, the benzyloxy group may engage in hydrogen bonding via its ether oxygen. The ethyl ester slightly reduces hydrolysis susceptibility compared to the methyl ester .
Ethyl 5-[4-(Acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences : Acetyloxy group (hydrolyzable to hydroxyl) and 2-methoxybenzylidene substituent.
- Impact: The acetyloxy group increases lipophilicity but may reduce metabolic stability due to esterase-mediated hydrolysis.
Ethyl 5-(3-Nitrophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences : Nitro group (strongly electron-withdrawing) vs. benzyloxy.
- Impact : The nitro group reduces electron density in the aromatic ring, affecting reactivity and binding to electron-rich biological targets. Such derivatives often exhibit enhanced antimicrobial activity but may face toxicity challenges .
Ester Group Variations
| Compound | Ester Group | Hydrolysis Susceptibility | Solubility Profile |
|---|---|---|---|
| Target Compound | Methyl | High | Moderate lipophilicity |
| Ethyl 5-(4-Bromophenyl) derivative | Ethyl | Moderate | Lower aqueous solubility |
| Benzyl ester analogs | Benzyl | Low | High lipophilicity |
Note: Methyl esters are more prone to hydrolysis than ethyl or benzyl esters, impacting in vivo stability .
Antimicrobial Activity
- Sulfonamide Derivatives : Compounds like 4-((arylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl) derivatives (e.g., 3a-3c) show enhanced activity against S. aureus and C. albicans due to sulfonamide moieties .
- Benzyloxy vs. Halogen Substituents : The benzyloxy group in the target compound may improve membrane penetration compared to halogenated analogs, though bromophenyl derivatives exhibit stronger crystal packing interactions .
Antitumor Potential
- Thiazolo[3,2-a]pyrimidines with arylidene substituents (e.g., 2-methoxybenzylidene) demonstrate inhibitory activity against tumor cell replication, attributed to planar structures enabling intercalation with DNA .
Biological Activity
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes the available data on its synthesis, biological activity, and potential therapeutic applications.
Thiazolo[3,2-a]pyrimidine derivatives are recognized for their significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized and evaluated for its biological activity.
2. Synthesis of the Compound
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the condensation of appropriate precursors under controlled conditions. For instance, the synthesis can be achieved through intramolecular cyclization using polyphosphoric acid as a catalyst. Various methods have been reported to optimize yields and purity of the target compounds .
3.1 Antimicrobial Activity
The compound exhibits potent antimicrobial properties against various bacterial strains. For example:
- Inhibition Against Gram-Negative Bacteria : The minimal inhibitory concentration (MIC) values indicate strong activity against Pseudomonas aeruginosa and Escherichia coli, with reported MIC values as low as 0.21 μM .
| Bacteria | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not specified |
3.2 Antifungal Activity
The compound also shows antifungal activity against various fungi species such as those in the genus Candida. The growth inhibition zones were significantly larger compared to solvent controls, indicating its potential as an antifungal agent .
3.3 Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) have demonstrated that certain derivatives of thiazolo[3,2-a]pyrimidine possess selective cytotoxic effects while maintaining lower toxicity towards normal cells .
The biological activity of this compound can be attributed to its ability to interact with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have revealed that the compound forms multiple hydrogen bonds with critical residues in these enzymes, enhancing its antibacterial efficacy .
5. Case Studies
Several studies have reported on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Study A : A series of thiazolo[3,2-a]pyrimidines were synthesized and tested for antimicrobial properties; compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Study B : The compound was evaluated for anti-inflammatory effects alongside its antimicrobial properties, showing promise in reducing inflammation in vitro .
6. Conclusion
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a significant advancement in the development of new antimicrobial agents with potential therapeutic applications in treating infections caused by resistant bacterial strains. Further research is warranted to explore its full pharmacological profile and therapeutic potential.
Q & A
Basic Research Questions
What are the standard synthetic protocols for preparing this thiazolopyrimidine derivative?
The compound is synthesized via cyclocondensation reactions involving substituted thioureas, aldehydes, and β-ketoesters. A typical method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate derivatives with benzyloxy-substituted aldehydes and chloroacetic acid in a mixture of glacial acetic acid and acetic anhydride (1:1), catalyzed by sodium acetate. Reaction optimization includes controlling reflux duration (8–10 hours) and recrystallization from ethyl acetate/ethanol mixtures to achieve high purity (78% yield) . X-ray diffraction confirms structural fidelity post-synthesis .
How is the spatial conformation of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The thiazolopyrimidine core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity at the chiral C5 center. Key dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and intermolecular interactions (C–H···O hydrogen bonds) are quantified to confirm packing stability . SC-XRD parameters include R factors ≤0.058 and data-to-parameter ratios ≥13.2 .
Advanced Research Questions
How can substituent modifications influence bioactivity, and what analytical methods track these changes?
Introducing electron-withdrawing groups (e.g., halogens) or bulky arylidenes (e.g., 2,4,6-trimethoxybenzylidene) alters electronic properties and steric hindrance, impacting biological activity. Comparative studies use:
- NMR spectroscopy to monitor substituent-induced chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons).
- Docking simulations to predict binding affinities to target enzymes (e.g., kinases).
- In vitro assays (e.g., antimicrobial MIC tests) to correlate structural changes with efficacy .
How do researchers resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between predicted (DFT-optimized) and observed (SC-XRD) bond lengths/angles require multi-technique validation:
- Overlay analysis of computational (e.g., Gaussian) and experimental structures to identify outliers.
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-stacking, H-bonding) that distort molecular geometry .
- Temperature-dependent NMR detects dynamic effects (e.g., rotational barriers) that may explain deviations .
What strategies optimize reaction yields for scale-up without compromising purity?
- Solvent screening : Ethyl acetate/ethanol (3:2) minimizes byproducts during recrystallization .
- Catalyst tuning : Sodium acetate enhances cyclization efficiency vs. weaker bases.
- In situ monitoring : HPLC tracks intermediate formation (retention time: 4.2–5.8 min) to abort stalled reactions .
- Green chemistry approaches : Microwave-assisted synthesis reduces reaction time by 40% while maintaining >95% purity .
How is the compound’s stability assessed under varying storage conditions?
- Accelerated degradation studies : Exposure to 40°C/75% RH for 4 weeks, with LC-MS monitoring (m/z 455.2 [M+H]+) for decomposition products.
- Light sensitivity tests : UV-Vis spectra (λmax 280 nm) quantify photodegradation rates.
- Crystallinity checks : Powder XRD identifies amorphous phase formation, which correlates with reduced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
